3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of thiazole, azetidine, and oxazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the azetidine ring, and finally, the construction of the oxazolidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine and oxazolidine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione: shares similarities with other thiazole-containing compounds, such as thiazolidinediones and thiazole-based antibiotics.
Azetidine derivatives: Compounds containing the azetidine ring are known for their biological activities and are used in various therapeutic applications.
Oxazolidine derivatives: These compounds are studied for their potential as antimicrobial agents and in the development of new materials.
Uniqueness
What sets this compound apart is the combination of three distinct ring systems within a single molecule. This unique structure provides a versatile platform for chemical modifications and the exploration of new biological activities.
Properties
IUPAC Name |
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-13-8-23-16(22)19(13)11-6-18(7-11)15(21)12-9-24-14(17-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAOBVMHYLJXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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